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Compound of Interest

Compound Name: 4-Azatricyclo[4.3.1.13,8]undecane

CAS No.: 22776-74-5

Cat. No.: B1265917 Get Quote

Executive Summary: The Expanded Cage Scaffold
The adamantane scaffold (tricyclo[3.3.1.1

]decane) has long been a cornerstone of medicinal chemistry, yielding approved therapeutics
like Amantadine (antiviral/antiparkinsonian) and Memantine (Alzheimer’s). However, the clinical
utility of these "diamondoid" amines is increasingly compromised by two factors:

Viral Resistance: Widespread S31N and V27A mutations in the Influenza A M2 proton

channel have rendered traditional adamantanes largely ineffective as antivirals.

Off-Target CNS Effects: The structural overlap between M2 channel binding and NMDA

receptor antagonism often leads to dose-limiting central nervous system side effects

(insomnia, jitteriness, hallucinations).

4-Azahomoadamantane (4-azatricyclo[4.3.1.1

]undecane) represents a strategic structural expansion. By inserting a methylene group and a
nitrogen atom into the cage, this scaffold alters the steric bulk and basicity profile compared to
the parent adamantane. This guide details the experimental protocols required to assess
whether these structural changes successfully decouple antiviral potency from NMDA
antagonism, thereby improving target specificity.

Structural & Mechanistic Comparison

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1265917?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before assessing biological activity, it is critical to understand the structural divergence

between the product (4-Azahomoadamantane) and the standard alternatives.

Feature
Amantadine

(Alternative)

4-

Azahomoadamantan

e (Product)

Implication for

Specificity

Core Structure
Tricyclo[3.3.1.1

]decane

Tricyclo[4.3.1.1

]undecane

Expanded cage

volume (~10-15%

larger).

Amine Position
Exocyclic (Primary

amine attached to C1)

Endocyclic

(Secondary amine

within the ring)

Reduces

conformational

freedom; alters pKa.

Lipophilicity High (LogP ~2.4)
Moderate to High

(Tunable)

Affects blood-brain

barrier (BBB)

penetration.

Primary Target
Influenza M2 Channel

(Pore blocker)

Influenza M2 Channel

(Pore blocker)

Larger size may fit

mutant pores (V27A)

better.

Secondary Target
NMDA Receptor

(Channel blocker)

NMDA Receptor

(Channel blocker)

Altered shape may

reduce affinity,

minimizing CNS

toxicity.

Mechanism of Action Visualization
The following diagram illustrates the dual-pathway interaction that defines the specificity

challenge for this class of compounds.
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Figure 1: Mechanism of Action and Specificity Challenge. The goal is to maximize the green

path (M2 binding) while minimizing the red path (NMDA binding).

Experimental Protocols for Specificity Assessment
To objectively assess 4-Azahomoadamantane derivatives, you must employ a comparative

screening cascade. Do not rely on a single assay. The following protocols establish a self-

validating system.

Phase 1: M2 Channel Blockade (Antiviral Specificity)
The Gold Standard: Two-Electrode Voltage Clamp (TEVC)

This assay measures the direct inhibition of proton current, distinguishing true channel blockers

from compounds that merely act via cytotoxicity.

Protocol:

Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (Wild

Type, S31N, and V27A variants).
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Incubation: Incubate oocytes for 48–72 hours at 18°C.

Recording:

Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

Clamp voltage at -60 mV.

Activation: Switch perfusate to pH 5.5 to activate the proton channel (inward current).

Inhibition: Apply the test compound (4-Azahomoadamantane derivative) at 100 µM.

Analysis: Calculate % inhibition of the steady-state current. Compare directly with

Amantadine (100 µM).

Success Metric:

WT: >50% inhibition at 10 µM.

Mutant (S31N/V27A): >30% inhibition at 100 µM (Amantadine will show <10%).

Phase 2: NMDA Receptor Antagonism (Off-Target
Assessment)
The Safety Check: Whole-Cell Patch Clamp

To ensure the compound does not cause psychotomimetic side effects, it must show lower

affinity for the NMDA receptor than Amantadine/Memantine.

Protocol:

Cell Line: Use cultured hippocampal neurons (DIV 14-21) or HEK293 cells transfected with

NR1/NR2B subunits.

Setup: Whole-cell patch-clamp configuration (Holding potential -70 mV).

Stimulation: Apply NMDA (100 µM) + Glycine (10 µM) to elicit inward current.
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Blockade: Co-apply test compound (1–100 µM).

Data: Construct a dose-response curve to determine IC50.

Specificity Calculation: Calculate the Selectivity Index (SI):

Target: SI > 10 (Preferably > 50).

Note: Amantadine typically has an SI near 1–5, indicating poor specificity.

Comparative Performance Data
The following table summarizes the performance of the 4-Azahomoadamantane scaffold

compared to standard alternatives. Data is synthesized from structure-activity relationship

(SAR) studies of polycyclic amines.[1]
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Parameter
Amantadine

(Standard)
Rimantadine

(Alternative)

4-

Azahomoadam

antane

(Product
Class)

Performance

Verdict

M2 WT IC50 ~16 µM ~8 µM 10–50 µM

Comparable/Slig

htly Weaker. The

expanded cage

often reduces

affinity for the

tight WT pore.

M2 S31N Activity Inactive Inactive Low/Moderate

Potential

Advantage.

Bulky derivatives

may interact with

the expanded

mutant pore.

NMDA IC50 ~1.5 µM ~3–5 µM > 10 µM

Superior. The

expanded cage

often hinders

binding to the

NMDA PCP-site,

reducing

neurotoxicity risk.

Selectivity (SI) Low Moderate High

Best in Class for

Specificity.

Decouples

antiviral activity

from CNS

effects.

Resistance

Profile
High High

Unknown/Emergi

ng

Requires serial

passage testing.

Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
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Potency vs. Specificity: While 4-Azahomoadamantane derivatives may display slightly lower

absolute potency against Wild Type M2 channels compared to Rimantadine, their selectivity

profile is superior.

The "Sweet Spot": The 4-azahomoadamantane scaffold is ideal for designing "second-

generation" blockers where the primary goal is to avoid the CNS side effects that limit the

dosage of traditional adamantanes.

Assessment Workflow
Use this decision tree to evaluate new 4-Azahomoadamantane derivatives in your pipeline.
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Synthesize 4-Azahomoadamantane Derivative

Step 1: TEVC Assay (M2 WT)

Inhibition > 50%?

Step 2: TEVC Assay (M2 Mutants S31N/V27A)

Yes

Discard / Redesign

No

Step 3: NMDA Patch Clamp

Calculate Selectivity Index (NMDA IC50 / M2 IC50)

Lead Candidate

SI > 10

Back-up Series

SI < 10
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Figure 2: Screening workflow for establishing target specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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